An In-Depth Technical Guide to 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide (MTT) in Cell Biology Research
An In-Depth Technical Guide to 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide (MTT) in Cell Biology Research
This guide provides a comprehensive overview of 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide, commonly known as MTT, a cornerstone reagent in cell biology. It is designed for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the MTT assay, from its fundamental principles to advanced troubleshooting.
Introduction: The Quintessential Viability Indicator
In the landscape of cell biology research, the assessment of cell viability and proliferation is a fundamental requirement. The MTT assay, a colorimetric method first described by Mosmann in 1983, has established itself as a widely used technique for these purposes.[1][2] Its enduring popularity stems from its relative simplicity, high reproducibility, and adaptability to high-throughput screening formats.[3] This guide will delve into the core mechanisms, detailed protocols, and critical considerations for the effective application of the MTT assay.
The assay is extensively utilized in various research domains, including drug discovery, toxicology, cancer research, and biocompatibility testing of medical devices.[4][5] It provides quantitative data on cellular responses to a wide array of stimuli, such as therapeutic agents, cytotoxic compounds, and growth factors.[1][6]
The Biochemical Principle: A Reflection of Metabolic Health
The MTT assay's utility lies in its ability to measure cellular metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[2][7] The central principle revolves around the enzymatic reduction of the water-soluble, yellow tetrazolium salt, MTT, into a water-insoluble, purple formazan product.[1][8]
This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from mitochondrial dehydrogenases, such as succinate dehydrogenase.[7][9] Therefore, the amount of formazan produced is proportional to the metabolic activity and, by extension, the number of living cells.[10] While mitochondria are the primary site of MTT reduction, this process can also occur in other cellular compartments like the endoplasmic reticulum, lysosomes, and the plasma membrane, reflecting the overall reductive capacity of the cell.
It is crucial to recognize that the MTT assay is an indirect measure of cell viability. Conditions that alter a cell's metabolic rate without affecting its viability can influence the assay's outcome.[7] For instance, rapidly dividing cells exhibit a higher rate of MTT reduction compared to quiescent cells.[7]
The MTT Assay: A Step-by-Step Methodological Guide
This section provides a detailed protocol for performing a standard MTT assay with adherent cells. Modifications for suspension cells are also noted.
Reagent Preparation and Storage
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.[4][9] The solution can also be prepared in water, ethanol, or culture media.[4] To ensure sterility, filter the solution through a 0.22 µm filter.[9]
-
Solubilization Solution: The insoluble formazan crystals must be dissolved before absorbance can be measured. Common solubilizing agents include:
-
Dimethyl Sulfoxide (DMSO): A highly effective and widely used solvent. Use pure, anhydrous DMSO for optimal results.
-
Acidified Isopropanol: Typically 0.04 N HCl in isopropanol. The acidic environment can enhance formazan solubility and stability.
-
Sodium Dodecyl Sulfate (SDS): A 10% SDS solution in 0.01 M HCl is particularly useful for cell types resistant to other solvents.
-
Experimental Workflow for Adherent Cells
The following workflow is a standard procedure for a 96-well plate format.
-
Cell Seeding: Plate cells in a 96-well, flat-bottomed microplate at a predetermined optimal density.[8][11] The seeding density is critical and should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.[12] Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include appropriate controls, such as vehicle-only and untreated cells.
-
Incubation with Test Compound: Incubate the cells with the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the treatment period, carefully aspirate the medium. Wash the cells once with PBS. Then, add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.
-
Rationale: The use of serum-free medium during MTT incubation is recommended to prevent interference from serum proteins, which can affect MTT reduction.
-
-
Formation of Formazan Crystals: Incubate the plate for 2-4 hours at 37°C with 5% CO₂. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization of Formazan:
-
If using DMSO or Acidified Isopropanol: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.
-
If using SDS-HCl: This solution can often be added directly to the wells containing the MTT and medium, simplifying the process.[13]
-
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.[9] Measure the absorbance at a wavelength between 550 and 600 nm, with 570 nm being the most common.[1][7] A reference wavelength of 630 nm or higher can be used to correct for background absorbance.[9]
Protocol for Suspension Cells
For suspension cells, the protocol is similar, with the key difference being the need for centrifugation steps to pellet the cells before medium changes and after formazan formation.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable, metabolically active cells. To determine cell viability, the absorbance of the treated cells is typically expressed as a percentage of the untreated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Lower absorbance readings compared to the control indicate a reduction in cell viability or metabolic activity, suggesting cytotoxicity or inhibition of cell growth. Conversely, higher absorbance suggests an increase in cell proliferation.
The Chemistry of Viability: MTT to Formazan
The transformation at the heart of the MTT assay is a redox reaction. The tetrazolium ring of the MTT molecule is cleaved by cellular reductases, leading to the formation of the purple formazan.
Applications in Research and Development
The versatility of the MTT assay makes it a valuable tool in numerous research areas:
-
Cytotoxicity and Drug Screening: It is widely used to assess the cytotoxic effects of potential drug candidates, toxins, and environmental pollutants.[14]
-
Cell Proliferation Studies: The assay can quantify cell growth in response to various stimuli, such as growth factors and cytokines.[1]
-
Cancer Research: It plays a vital role in evaluating the efficacy of chemotherapeutic agents and understanding the radiosensitivity of cancer cells.
Critical Considerations and Troubleshooting
While the MTT assay is robust, several factors can influence its accuracy and reproducibility.
| Potential Issue | Cause | Solution | Citation |
| High Background Absorbance | Contamination of media, presence of reducing agents (e.g., phenol red), or degradation of MTT solution. | Use fresh, high-quality reagents and consider a phenol red-free medium during MTT incubation. | [12] |
| Low Absorbance Readings | Insufficient cell number or inadequate incubation time with MTT. | Optimize cell seeding density and ensure a sufficient incubation period (typically 1-4 hours). | [12] |
| Incomplete Formazan Solubilization | Insufficient solvent volume, inadequate mixing, or an inappropriate solvent for the cell type. | Ensure complete mixing with an orbital shaker and consider using a stronger solubilizing agent like SDS for resistant cells. | |
| Interference from Test Compounds | Colored compounds or those with reducing/oxidizing properties can interact with MTT or formazan. | Include a control well with the test compound in the medium without cells to measure its intrinsic absorbance. | |
| "Edge Effects" | Evaporation and temperature fluctuations in the outer wells of the microplate. | Fill the perimeter wells with sterile PBS or medium without cells and exclude them from the experimental data. | [12] |
| MTT Toxicity | Prolonged exposure to MTT can be toxic to some cell lines. | Optimize the MTT incubation time to be as short as possible while still generating a robust signal. | [15] |
Limitations and Alternatives
Despite its widespread use, the MTT assay has certain limitations:
-
It measures metabolic activity, not directly cell viability.
-
The requirement for a solubilization step adds to the workflow and can be a source of error. [16]
-
The insoluble nature of the formazan product makes it an endpoint assay, precluding real-time monitoring. [16]
Several alternative assays have been developed to address these limitations:
-
Water-Soluble Tetrazolium Salts (XTT, MTS, WSTs): These assays produce a water-soluble formazan, eliminating the need for a solubilization step.[7][17]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells. It is generally more sensitive than the MTT assay.[17][18]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are known for their high sensitivity and rapid results.[15][18]
Conclusion
The 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide (MTT) assay remains a powerful and relevant tool in cell biology research. Its simplicity and cost-effectiveness ensure its continued use for assessing cell viability, proliferation, and cytotoxicity. However, a thorough understanding of its underlying principles, meticulous attention to protocol details, and an awareness of its limitations are paramount for generating accurate and reliable data. By carefully considering the experimental context and potential confounding factors, researchers can confidently employ the MTT assay to gain valuable insights into cellular health and response.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Wikipedia. (2024, January 15). MTT assay. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
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4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]
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Scientific Reports. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Retrieved from [Link]
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IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
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PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
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ResearchGate. (n.d.). Factors affecting the final optical density (OD) measurements in the.... Retrieved from [Link]
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protocols.io. (2022, November 15). MTT assay. Retrieved from [Link]
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PMC. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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Anticancer Research. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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Patsnap Synapse. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Retrieved from [Link]
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Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
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ResearchGate. (2022, November 10). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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